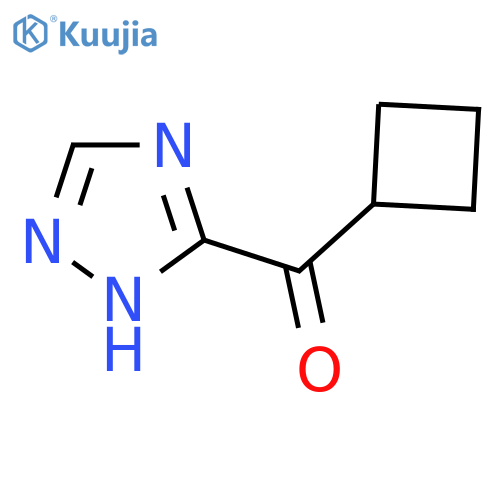Cas no 1596013-62-5 (3-cyclobutanecarbonyl-4H-1,2,4-triazole)

1596013-62-5 structure
商品名:3-cyclobutanecarbonyl-4H-1,2,4-triazole
3-cyclobutanecarbonyl-4H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
-
- 3-cyclobutanecarbonyl-4H-1,2,4-triazole
- 1596013-62-5
- Cyclobutyl(1H-1,2,4-triazol-5-yl)methanone
- EN300-6273134
-
- インチ: 1S/C7H9N3O/c11-6(5-2-1-3-5)7-8-4-9-10-7/h4-5H,1-3H2,(H,8,9,10)
- InChIKey: JDIHQBZDYPUNFB-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=NC=NN1)C1CCC1
計算された属性
- せいみつぶんしりょう: 151.074561919g/mol
- どういたいしつりょう: 151.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 58.6Ų
3-cyclobutanecarbonyl-4H-1,2,4-triazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6273134-0.5g |
3-cyclobutanecarbonyl-4H-1,2,4-triazole |
1596013-62-5 | 95.0% | 0.5g |
$835.0 | 2025-03-15 | |
| Enamine | EN300-6273134-0.05g |
3-cyclobutanecarbonyl-4H-1,2,4-triazole |
1596013-62-5 | 95.0% | 0.05g |
$249.0 | 2025-03-15 | |
| Enamine | EN300-6273134-0.25g |
3-cyclobutanecarbonyl-4H-1,2,4-triazole |
1596013-62-5 | 95.0% | 0.25g |
$530.0 | 2025-03-15 | |
| Aaron | AR0281WI-100mg |
3-cyclobutanecarbonyl-4H-1,2,4-triazole |
1596013-62-5 | 95% | 100mg |
$537.00 | 2025-02-15 | |
| 1PlusChem | 1P0281O6-250mg |
3-cyclobutanecarbonyl-4H-1,2,4-triazole |
1596013-62-5 | 95% | 250mg |
$717.00 | 2023-12-20 | |
| 1PlusChem | 1P0281O6-2.5g |
3-cyclobutanecarbonyl-4H-1,2,4-triazole |
1596013-62-5 | 95% | 2.5g |
$2658.00 | 2023-12-20 | |
| 1PlusChem | 1P0281O6-1g |
3-cyclobutanecarbonyl-4H-1,2,4-triazole |
1596013-62-5 | 95% | 1g |
$1385.00 | 2023-12-20 | |
| Aaron | AR0281WI-500mg |
3-cyclobutanecarbonyl-4H-1,2,4-triazole |
1596013-62-5 | 95% | 500mg |
$1174.00 | 2025-02-15 | |
| 1PlusChem | 1P0281O6-100mg |
3-cyclobutanecarbonyl-4H-1,2,4-triazole |
1596013-62-5 | 95% | 100mg |
$522.00 | 2023-12-20 | |
| Enamine | EN300-6273134-0.1g |
3-cyclobutanecarbonyl-4H-1,2,4-triazole |
1596013-62-5 | 95.0% | 0.1g |
$372.0 | 2025-03-15 |
3-cyclobutanecarbonyl-4H-1,2,4-triazole 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
1596013-62-5 (3-cyclobutanecarbonyl-4H-1,2,4-triazole) 関連製品
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
